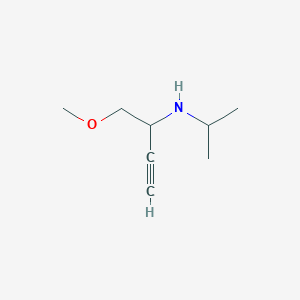

N-Isopropyl-1-methoxybut-3-yn-2-amine

Beschreibung

N-Isopropyl-1-methoxybut-3-yn-2-amine is a chemical compound with the molecular formula C7H13NO It is an amine derivative characterized by the presence of an isopropyl group, a methoxy group, and a butynyl chain

Eigenschaften

Molekularformel |

C8H15NO |

|---|---|

Molekulargewicht |

141.21 g/mol |

IUPAC-Name |

1-methoxy-N-propan-2-ylbut-3-yn-2-amine |

InChI |

InChI=1S/C8H15NO/c1-5-8(6-10-4)9-7(2)3/h1,7-9H,6H2,2-4H3 |

InChI-Schlüssel |

FWQXBAVAAVABRP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC(COC)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1-methoxybut-3-yn-2-amine typically involves the reaction of 1-methoxybut-3-yn-2-amine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-Isopropyl-1-methoxybut-3-yn-2-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-Isopropyl-1-methoxybut-3-yn-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of saturated amines.

Substitution: Introduction of various functional groups depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-Isopropyl-1-methoxybut-3-yn-2-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Isopropyl-1-methoxybut-3-yn-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methoxybut-3-yn-2-amine: A precursor in the synthesis of N-Isopropyl-1-methoxybut-3-yn-2-amine.

Isopropylamine: Shares the isopropyl group but lacks the butynyl chain.

Methoxyamine: Contains the methoxy group but differs in the overall structure.

Uniqueness

N-Isopropyl-1-methoxybut-3-yn-2-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Biologische Aktivität

N-Isopropyl-1-methoxybut-3-yn-2-amine is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interactions with specific molecular targets, influencing biochemical pathways and potentially leading to therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

N-Isopropyl-1-methoxybut-3-yn-2-amine is characterized by its unique functional groups, which contribute to its reactivity and biological interactions. The compound acts on various enzymes and receptors, functioning as an inhibitor or activator depending on the context. The specific mechanism of action can vary based on the target molecule involved, but generally includes modulation of enzymatic activity or receptor signaling pathways.

Biological Activities

1. Antiviral Activity

Research has indicated that N-Isopropyl-1-methoxybut-3-yn-2-amine may exhibit antiviral properties. In studies focusing on the DDX3X protein, which plays a crucial role in viral replication, compounds similar to N-Isopropyl-1-methoxybut-3-yn-2-amine showed selectivity and no cytotoxicity in cell lines. These compounds were effective in suppressing the replication of viruses such as West Nile Virus (WNV) and Dengue Virus (DENV) in infected cells .

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in critical biochemical pathways. For instance, its interaction with DDX3X suggests a role in regulating viral replication and host immune responses. The inhibition of such enzymes could lead to therapeutic benefits in treating viral infections .

Case Studies

Several studies have explored the biological activity of N-Isopropyl-1-methoxybut-3-yn-2-amine:

Comparative Analysis

To better understand the uniqueness of N-Isopropyl-1-methoxybut-3-yn-2-amine, it can be compared to similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Methoxybut-3-yn-2-amine | Lacks isopropyl group | Precursor in synthesis |

| Isopropylamine | Contains isopropyl group but no alkyne | Limited biological activity |

| Methoxyamine | Contains methoxy group | Different structural reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.